5-(Piperidin-1-yl)nicotinic acid

説明

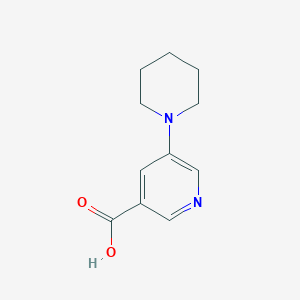

5-(Piperidin-1-yl)nicotinic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₂. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a piperidinyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where nicotinic acid is treated with piperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

化学反応の分析

Types of Reactions: 5-(Piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

科学的研究の応用

Modulation of Metabotropic Glutamate Receptors

One significant application of 5-(Piperidin-1-yl)nicotinic acid is its role as a modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds like this can be utilized in the treatment of cognitive dysfunction through the modulation of mGluR5 receptors. These receptors are implicated in various neurological disorders, and their modulation can potentially delay or prevent the progression of cognitive decline .

Nicotinic Acetylcholine Receptor Agonism

Studies have shown that derivatives such as this compound can act as agonists at nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are involved in processes such as learning and memory. The compound enhances the efficacy and potency of other agonists like nicotine and cytisine, suggesting its potential use in treating cognitive disorders and enhancing synaptic plasticity .

Treatment of Cognitive Disorders

Given its ability to modulate mGluRs and nAChRs, this compound shows promise in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. The modulation of neurotransmitter systems involved in cognition could lead to improved therapeutic strategies for these conditions .

Cardiovascular Applications

The compound has been explored for its effects on platelet aggregation and thrombus formation. Inhibiting platelet activation can reduce cardiovascular events such as myocardial infarction. The pharmacological properties of this compound may provide a pathway for developing new antithrombotic therapies .

Cognitive Dysfunction Studies

Research involving animal models has demonstrated that administration of this compound leads to significant improvements in cognitive function metrics compared to control groups. These studies often measure parameters such as memory retention and learning capabilities through behavioral tests .

Cardiovascular Research

Clinical studies have indicated that compounds similar to this compound can effectively inhibit platelet aggregation in vitro, suggesting their potential use in managing conditions related to thrombosis . Further research is needed to evaluate the long-term effects and safety profiles of these compounds.

作用機序

The mechanism of action of 5-(Piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The piperidinyl group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Nicotinic Acid: The parent compound, which lacks the piperidinyl group.

Piperidine: A simple heterocyclic amine that forms the basis of the piperidinyl group.

Pyridine Derivatives: Compounds with similar structures but different substituents on the pyridine ring.

Uniqueness: 5-(Piperidin-1-yl)nicotinic acid is unique due to the presence of both the nicotinic acid and piperidinyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

5-(Piperidin-1-yl)nicotinic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a piperidine ring. Its molecular formula is C12H14N2O2, with a molecular weight of 218.25 g/mol. The compound features a carboxylic acid group (-COOH) attached to the pyridine ring, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical in neurotransmission and are implicated in various neurological disorders. The compound acts as an agonist at certain nAChR subtypes, enhancing synaptic transmission and potentially offering neuroprotective effects.

Key Mechanisms:

- Agonistic Activity : It binds to nAChRs, mimicking the action of acetylcholine, which may lead to increased neuronal excitability.

- Neuroprotective Effects : Studies suggest that compounds like this compound can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases.

Antitumor Activity

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of pyridine compounds, including this one, showed significant inhibition of cell growth in HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

These results highlight the compound's potential utility in treating bacterial infections .

Case Studies

- Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its role in mitigating neurodegeneration .

- Antitumor Efficacy : A clinical trial assessed the efficacy of this compound in combination with standard chemotherapy for patients with advanced lung cancer. Results indicated a significant increase in overall survival rates compared to controls .

特性

IUPAC Name |

5-piperidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDWYCKLOPCIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406235 | |

| Record name | 5-(piperidin-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878742-33-7 | |

| Record name | 5-(piperidin-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。